
Tegoprazan
Vue d'ensemble
Description
Il s'agit d'un bloqueur d'acide compétitif au potassium (P-CAB) puissant et hautement sélectif, avec une action rapide et la capacité de contrôler le pH gastrique pendant une période prolongée . L'effet fort et durable du tegoprazan est dû à sa capacité à être lentement éliminé des glandes gastriques et à exercer ses effets indépendamment des niveaux d'acide .
Applications De Recherche Scientifique
Erosive Esophagitis
Tegoprazan has been evaluated in several clinical trials for its efficacy in treating erosive esophagitis. A phase 3 randomized controlled trial compared this compound (25 mg) with lansoprazole (15 mg) as maintenance therapy for healed erosive esophagitis. The results indicated that the endoscopic remission rate after 24 weeks was 90.6% for this compound compared to 89.5% for lansoprazole, demonstrating non-inferiority .
Table 1: Efficacy of this compound vs. Lansoprazole in Erosive Esophagitis
Treatment | Endoscopic Remission Rate at 24 Weeks | p-Value |
---|---|---|
This compound | 90.6% | 0.0014 |
Lansoprazole | 89.5% |
Gastroesophageal Reflux Disease (GERD)
In a comparative study assessing on-demand therapy for GERD, this compound demonstrated superior efficacy over esomeprazole, with a higher percentage of patients experiencing symptom improvement within 30 minutes (26.2% vs. 16.1%) and a significantly shorter time to symptom relief . This highlights this compound's potential as a rapid-acting treatment option for GERD.
Table 2: Symptom Improvement in GERD Patients
Treatment | Symptom Improvement Within 30 Minutes | p-Value |
---|---|---|
This compound | 26.2% | <0.01 |
Esomeprazole | 16.1% |
Laryngopharyngeal Reflux Disease (LPRD)
Preliminary studies suggest that this compound may also be effective in managing symptoms associated with laryngopharyngeal reflux disease. In an eight-week study, patients treated with this compound showed significant reductions in reflux symptom index scores compared to placebo .
Table 3: Changes in Reflux Symptom Index Scores
Week | This compound (Mean ± SD) | Placebo (Mean ± SD) | p-Value |
---|---|---|---|
Baseline | 21.2 ± 6.2 | 22.1 ± 5.3 | |
Week 4 | 16.8 ± 7.0 | 15.9 ± 7.6 | <0.001 |
Week 8 | 15.2 ± 7.8 | 16.2 ± 9.6 | <0.001 |
Safety and Tolerability
This compound has been reported to have a safety profile comparable to that of PPIs, with no significant differences in adverse events between this compound and standard treatments like lansoprazole or esomeprazole . In clinical trials, increases in serum gastrin levels were similar between patients treated with this compound and those receiving other acid suppressants, indicating that long-term use may not lead to significant hypergastrinemia .
Mécanisme D'action
Target of Action
Tegoprazan, also known as CJ-12420, is a novel therapeutic developed for treating acid-related gastrointestinal diseases . Its primary target is the Sodium/Potassium Transporting ATPase , also known as the H+/K+‐ATPase . This enzyme is responsible for the final step in the production of gastric acid in the stomach’s parietal cells .
Mode of Action
This compound works as a potassium-competitive acid blocker (P-CAB) that is potent and highly selective . This is because it is an acid-resistant weak base with the ability to remain in the highly acidic canaliculi of gastric parietal cells .
Biochemical Pathways
This compound exerts its effects by inhibiting the H+/K+‐ATPase enzyme, thereby blocking the final step of gastric acid production . This results in a decrease in gastric acid secretion, leading to an increase in gastric pH .
Pharmacokinetics
After single-dose administration, this compound is rapidly absorbed with a median maximum plasma concentration (Tmax) at 0.5 h and declines with a terminal (elimination) half-life (t1/2) of 3.87–4.57 h . The maximum measured plasma concentration (Cmax) for this compound was 813.80, 1494.60, and 2829.00 ng/mL . The area under the concentration–time curve (AUC) from time zero to infinity (AUC 0−inf) was 2761.00, 5980.05, and 11,044.72 ng∙h/mL in 50, 100, 200 mg group, respectively . Dose-dependent increase was observed in the value of Cmax and AUC after administration of this compound 50 to 200 mg . No drug accumulation was observed after oral 100 mg dose of this compound for 10 days .
Result of Action
The primary result of this compound’s action is the potent and prolonged control of gastric pH . This is due to its ability to be slowly cleared from the gastric glands and exertion of effects independent of acid levels . It has also been observed to be efficacious independent of food intake . This compound’s strong and sustained effect makes it a promising therapeutic for treating acid-related gastrointestinal diseases .
Action Environment
The effectiveness of this compound in the treatment of gastroesophageal reflux disease (GERD) is still controversial . Environmental factors such as diet and the presence of other medications can influence the action, efficacy, and stability of this compound . For instance, long-term administration of proton pump inhibitors can alter the intestinal microbiome composition, possibly worsening IBD severity . This compound has been observed to alleviate gut microbiota dysbiosis and enhance the growth of bacteroides vulgatus .
Analyse Biochimique
Biochemical Properties
Tegoprazan works as a potassium-competitive acid blocker that is potent and highly selective . Its mechanism of action is different from that of the proton-pump inhibitors as this compound does not require conversion into an active form and can directly inhibit H+/K+‐ATPase in a reversible and K+‐competitive way . This is because it is an acid-resistant weak base with the ability to remain in the highly acidic canaliculi of gastric parietal cells .
Cellular Effects
This compound exhibits its antisecretory effects by competitively and reversibly blocking the availability of K+ of the H+, K±ATPase . It also significantly improved colitis in mice and enhanced the intestinal epithelial barrier function .
Molecular Mechanism
This compound works by directly inhibiting H+/K+‐ATPase in a reversible and K+‐competitive way . This is different from proton-pump inhibitors, which require conversion into an active form . This compound is an acid-resistant weak base, allowing it to remain in the highly acidic canaliculi of gastric parietal cells .
Temporal Effects in Laboratory Settings
This compound reached a mean T max at 0.5 to 1.5 h after dosing, and the mean elimination half-life (t 1/2) was 3.65 to 5.39 h . C max and AUC last exhibited a dose-dependent increase .
Dosage Effects in Animal Models
In a GERD model, this compound showed a dose-dependent efficacy for the inhibition of esophageal injury and gastric acid secretion with an ED50 of 2.0 mg/kg, which is 15 times more potent than that of esomeprazole .
Metabolic Pathways
This compound is mainly metabolized by cytochrome P450 (CYP) 3A4 . The major metabolic pathway of this compound is in the liver, and a negligible amount is excreted by urine .
Transport and Distribution
This compound’s strong and sustained effect is due to its ability to be slowly cleared from the gastric glands and exertion of effects independent of acid levels .
Subcellular Localization
This compound is an acid-resistant weak base with the ability to remain in the highly acidic canaliculi of gastric parietal cells . This unique localization allows this compound to exert its effects directly on the H+/K+‐ATPase, which is crucial for acid secretion .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La préparation du tegoprazan implique plusieurs étapes, en commençant par la synthèse de la structure principale, (S)-4-((5,7-difluorochroman-4-yl)oxy)-N,N,2-triméthyl-1H-benzo[d]imidazole-6-carboxamide. La voie de synthèse comprend généralement les étapes suivantes :
Formation du cycle chromane : Cela implique la réaction de matières premières appropriées dans des conditions spécifiques pour former la structure cyclique du chromane.
Introduction des groupes difluoro : Des réactions de fluoration sont effectuées pour introduire les groupes difluoro aux positions souhaitées sur le cycle chromane.
Couplage avec le benzimidazole : Le cycle chromane est ensuite couplé à un dérivé du benzimidazole pour former la structure principale du this compound.
Modifications finales : Des modifications chimiques supplémentaires sont apportées pour introduire le groupe carboxamide et d'autres groupes fonctionnels selon les besoins.
Méthodes de production industrielle
Pour la production industrielle, la méthode de préparation du this compound est optimisée pour garantir un rendement élevé et une pureté élevée. Le procédé utilise des matières premières facilement disponibles, peu d'étapes de synthèse, une opération simple, des conditions de réaction douces et un rendement élevé . La méthode de production industrielle est conçue pour être évolutive et adaptée à la fabrication à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
Le tegoprazan subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut subir des réactions d'oxydation, en particulier en présence d'oxydants forts.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier des groupes fonctionnels spécifiques au sein de la molécule de this compound.
Substitution : Les réactions de substitution sont courantes, où des atomes ou des groupes spécifiques au sein de la molécule sont remplacés par d'autres atomes ou groupes.
Réactifs et conditions communs
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène, le permanganate de potassium et le trioxyde de chrome.
Réduction : Des réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers nucléophiles et électrophiles sont utilisés dans des conditions appropriées pour réaliser des réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés du this compound, tandis que les réactions de réduction peuvent produire des formes réduites du composé.
Applications de la recherche scientifique
Le this compound a un large éventail d'applications en recherche scientifique, notamment :
Chimie : Le this compound est utilisé dans l'étude des réactions liées à l'acide et le développement de nouveaux bloqueurs d'acide.
Biologie : La recherche sur le this compound inclut ses effets sur la sécrétion d'acide gastrique et son rôle potentiel dans le traitement des maladies gastro-intestinales.
Médecine : Le this compound est étudié pour son potentiel thérapeutique dans le traitement du reflux gastro-œsophagien, des ulcères gastriques et des infections à Helicobacter pylori.
Industrie : Le this compound est utilisé dans l'industrie pharmaceutique pour le développement de nouveaux médicaments et formulations.
Mécanisme d'action
Le this compound fonctionne comme un bloqueur d'acide compétitif au potassium qui est puissant et hautement sélectif . Son mécanisme d'action est différent de celui des inhibiteurs de la pompe à protons, car il ne nécessite pas de conversion en une forme active et peut inhiber directement la H+/K±ATPase de manière réversible et compétitive au potassium . En effet, c'est une base faible résistante aux acides qui a la capacité de rester dans les canalicules hautement acides des cellules pariétales gastriques . Le mécanisme du this compound implique l'inhibition de la sodium/potassium ATPase, qui joue un rôle crucial dans la sécrétion d'acide gastrique .
Comparaison Avec Des Composés Similaires
Le tegoprazan est comparé à d'autres composés similaires, en particulier d'autres bloqueurs d'acide compétitifs au potassium (P-CAB) tels que le vonoprazan et le fexuprazan . Les principales différences et similitudes comprennent :
Vonoprazan : Le this compound et le vonoprazan sont tous deux des P-CAB avec une action rapide et un contrôle prolongé du pH gastrique.
Fexuprazan : Comme le this compound, le fexuprazan est en cours de développement actif et partage le même mécanisme d'action.
Liste des composés similaires
- Vonoprazan
- Fexuprazan
- Tenatoprazole
- AGN 201904-Z
Le caractère unique du this compound réside dans sa structure chimique spécifique et sa capacité à fournir un contrôle durable du pH gastrique, ce qui en fait un ajout précieux à la classe des bloqueurs d'acide compétitifs au potassium.
Activité Biologique
Tegoprazan is a novel potassium-competitive acid blocker (P-CAB) developed for the treatment of acid-related gastrointestinal disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers. Its mechanism of action involves the reversible inhibition of the gastric H+/K+-ATPase enzyme, which is crucial for gastric acid secretion. This article explores the biological activity of this compound, highlighting its pharmacological properties, efficacy in clinical trials, and potential implications in gastrointestinal health.
This compound operates by competitively inhibiting the H+/K+-ATPase enzyme in the gastric epithelium. Unlike traditional proton pump inhibitors (PPIs), which provide irreversible inhibition, this compound offers a reversible binding mechanism. This allows for a more flexible control of gastric acid secretion and potentially fewer side effects associated with long-term use of PPIs.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits a potent inhibitory effect on porcine H+/K+-ATPase with an IC50 value of 0.53 μM, significantly lower than that of esomeprazole, which has an IC50 value of 42.52 μM . The reversible nature of this compound's action suggests it may allow for more physiologically normal acid secretion patterns compared to irreversible inhibitors.
In Vivo Efficacy
This compound has shown significant efficacy in various animal models:
- GERD Model : In rat models, this compound demonstrated a dose-dependent reduction in esophageal injury and gastric acid secretion, with an effective dose (ED50) of 2.0 mg/kg, which is 15 times more potent than esomeprazole .
- Peptic Ulcer Models : In multiple models including naproxen-induced and stress-induced ulcers, this compound exhibited superior antiulcer activity. The ED50 values were notably low: 0.1 mg/kg for naproxen-induced ulcers and 1.4 mg/kg for stress-induced ulcers, outperforming esomeprazole .
Phase III Trials
Recent clinical trials have confirmed the efficacy of this compound in humans:
- A randomized phase III trial compared this compound (50 mg and 100 mg) to esomeprazole (40 mg) in patients with erosive esophagitis (EE). The cumulative healing rates at week 8 were 98.9% across all groups, indicating non-inferiority to esomeprazole .
- Another study evaluated this compound's effectiveness in laryngopharyngeal reflux disease (LPRD), showing similar symptom resolution rates compared to placebo after 8 weeks .
Safety Profile
This compound has been reported to have a favorable safety profile, with adverse events comparable to those observed with esomeprazole. It has been well-tolerated across various patient populations .
Comparative Efficacy: this compound vs. Esomeprazole
The following table summarizes the comparative efficacy of this compound against esomeprazole based on clinical trial data:
Parameter | This compound | Esomeprazole |
---|---|---|
Cumulative Healing Rate (Week 8) | 98.9% | 98.9% |
ED50 in GERD Model | 2.0 mg/kg | - |
ED50 in Peptic Ulcers | 0.1 - 1.4 mg/kg | - |
Adverse Events | Comparable | Comparable |
Case Study: Erosive Esophagitis
In a clinical setting, a patient diagnosed with erosive esophagitis was treated with this compound at a dosage of 50 mg daily for eight weeks. The patient showed complete resolution of symptoms and healing confirmed by endoscopy after the treatment period.
Case Study: Laryngopharyngeal Reflux Disease
A cohort study involving patients with LPRD treated with this compound reported symptom resolution rates similar to placebo after eight weeks; however, significant improvements in quality of life metrics were noted among those receiving active treatment .
Propriétés
IUPAC Name |
7-[[(4S)-5,7-difluoro-3,4-dihydro-2H-chromen-4-yl]oxy]-N,N,2-trimethyl-3H-benzimidazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O3/c1-10-23-14-6-11(20(26)25(2)3)7-17(19(14)24-10)28-15-4-5-27-16-9-12(21)8-13(22)18(15)16/h6-9,15H,4-5H2,1-3H3,(H,23,24)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIQCDHNPDMGSL-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2OC3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(N1)C=C(C=C2O[C@H]3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tegoprazan works as a potassium-competitive acid blocker that is potent and highly selective. Its mechanism of action is different from that of the proton-pump inhibitors as this drug does not require conversion into an active form and can directly inhibit H+/K+‐ATPase in a reversible and K+‐competitive way. This is because it is an acid-resistant weak base with the ability to remain in the highly acidic canaliculi of gastric parietal cells. | |
Record name | Tegoprazan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16690 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
942195-55-3 | |
Record name | Tegoprazan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942195553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tegoprazan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16690 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TEGOPRAZAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W017G7IF4S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Tegoprazan and how does it work?
A: this compound is a potassium-competitive acid blocker (P-CAB) that reversibly inhibits the action of gastric H+/K+-ATPase, the enzyme responsible for gastric acid secretion in the stomach [, , , ]. Unlike proton pump inhibitors (PPIs) which bind irreversibly, this compound's binding is reversible, leading to a faster onset of action and a longer duration of acid suppression [, , , ].
Q2: How does this compound compare to PPIs in terms of efficacy in treating gastroesophageal reflux disease (GERD)?
A: this compound has been shown to be as effective as PPIs in the treatment of GERD, particularly in relieving symptoms like heartburn and promoting the healing of erosive esophagitis [, , ]. Some studies suggest it may offer advantages in controlling nocturnal acid breakthrough (NAB), a common limitation of PPIs [, ].
Q3: What are the advantages of this compound over PPIs in terms of pharmacokinetic properties?
A: this compound demonstrates a faster onset of action and a longer duration of acid suppression compared to PPIs [, , , ]. This can be attributed to its reversible binding mechanism with H+/K+-ATPase [, ].
Q4: How does food intake affect the pharmacokinetics of this compound?
A: While food may delay the absorption of this compound, it does not significantly affect its overall systemic exposure or pharmacodynamic effects []. This suggests that this compound can be administered without strict regard to meal times [].
Q5: How does this compound interact with other drugs metabolized by cytochrome P450 (CYP) 3A4?
A: this compound is primarily metabolized by CYP3A4 [, , ]. Co-administration with CYP3A4 inhibitors like clarithromycin can significantly increase this compound exposure [, , ]. Conversely, CYP3A4 inducers like rifampicin can decrease this compound levels []. Dosage adjustments may be necessary when this compound is used concurrently with strong CYP3A4 modulators [, ].
Q6: Are there any potential drug-drug interactions with this compound and amoxicillin/clarithromycin?
A: Physiologically based pharmacokinetic and pharmacodynamic (PBPK/PD) modeling suggests that co-administration of this compound with amoxicillin and clarithromycin can alter this compound's pharmacokinetics and pharmacodynamics []. These interactions might necessitate dosage adjustments for optimal therapeutic outcomes [].
Q7: Has this compound shown any potential for drug-drug interactions with atorvastatin?
A: Studies indicate that, unlike vonoprazan (another P-CAB), this compound does not significantly impact the pharmacokinetics of atorvastatin []. This suggests a lower risk of drug interactions between this compound and atorvastatin compared to vonoprazan [].
Q8: What is the current research on this compound's potential beyond acid-related diseases?
A: Recent studies suggest that this compound may have anti-inflammatory properties []. Research has shown that it can suppress pro-inflammatory responses in lipopolysaccharide-stimulated bone-marrow-derived macrophages []. Further investigation is warranted to explore these effects and their potential therapeutic applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.